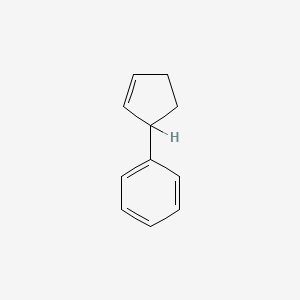
Benzene,2-cyclopenten-1-yl-
Overview
Description
Benzene,2-cyclopenten-1-yl- is an organic compound with the molecular formula C₁₁H₁₂ and a molecular weight of 144.2130 g/mol . . This compound features a benzene ring attached to a cyclopentene ring, making it a unique structure with interesting chemical properties.
Preparation Methods
The synthesis of Benzene,2-cyclopenten-1-yl- can be achieved through various synthetic routes. One common method involves the reaction of phenylmagnesium bromide with cyclopentenone, followed by dehydration to form the desired product . Industrial production methods may involve similar steps but on a larger scale, with optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
Benzene,2-cyclopenten-1-yl- undergoes several types of chemical reactions, including:
Common reagents and conditions used in these reactions include strong oxidizing agents, reducing agents, and catalysts like palladium or platinum. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
Benzene,2-cyclopenten-1-yl- has various applications in scientific research:
Mechanism of Action
The mechanism by which Benzene,2-cyclopenten-1-yl- exerts its effects involves interactions with various molecular targets and pathways. For example, in oxidation reactions, the compound undergoes electron transfer processes that lead to the formation of oxidized products . In biological systems, it may interact with enzymes and receptors, influencing biochemical pathways and cellular functions .
Comparison with Similar Compounds
Benzene,2-cyclopenten-1-yl- can be compared with other similar compounds, such as:
Benzene, 1-cyclopenten-1-yl-: This compound has a similar structure but with the cyclopentene ring attached at a different position on the benzene ring.
Benzene, (1-methyl-2-cyclopropen-1-yl)-: This compound features a cyclopropene ring instead of a cyclopentene ring, leading to different chemical properties and reactivity.
The uniqueness of Benzene,2-cyclopenten-1-yl- lies in its specific structural arrangement, which influences its reactivity and applications in various fields.
Properties
CAS No. |
39599-89-8 |
|---|---|
Molecular Formula |
C11H12 |
Molecular Weight |
144.21 g/mol |
IUPAC Name |
cyclopent-2-en-1-ylbenzene |
InChI |
InChI=1S/C11H12/c1-2-6-10(7-3-1)11-8-4-5-9-11/h1-4,6-8,11H,5,9H2 |
InChI Key |
ZOZIUVMYACMJGS-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(C=C1)C2=CC=CC=C2 |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details










Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
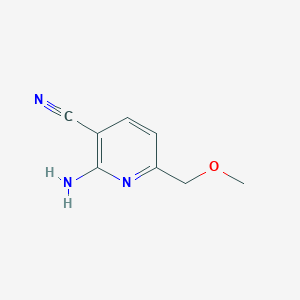
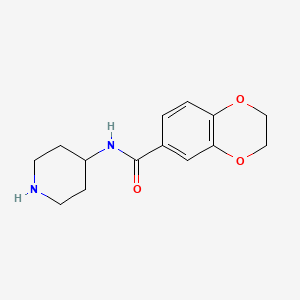
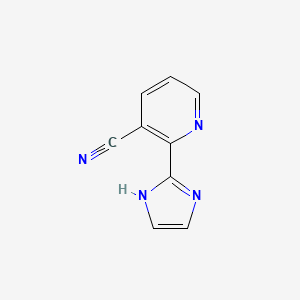
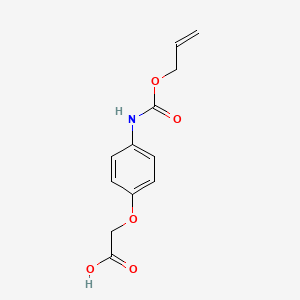
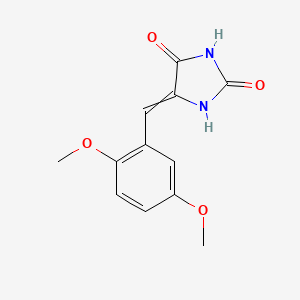
![4-[2-(4-Fluorophenyl)-4-(3-methylphenyl)-1,3-thiazol-5-YL]-2-pyridylamine](/img/structure/B8527913.png)
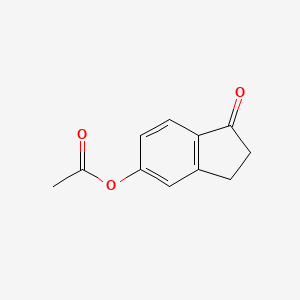
![[(4-bromo-2-fluoro-6-formylphenyl)oxy]acetic Acid](/img/structure/B8527930.png)
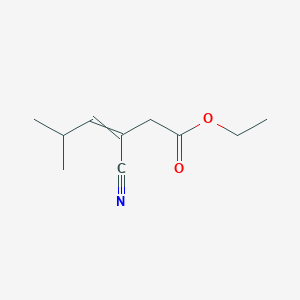
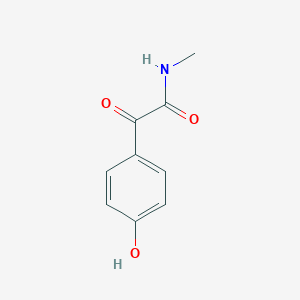
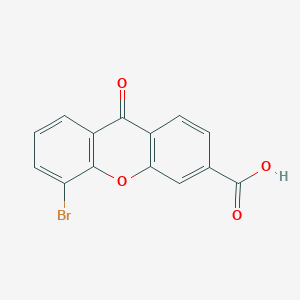
![Bis[4-(2-methylbutan-2-yl)phenyl]iodanium hydrogen sulfate](/img/structure/B8527950.png)
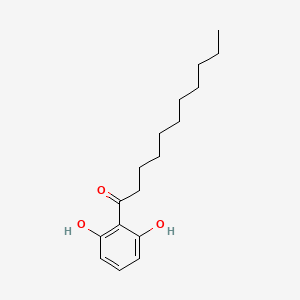
![1h-Pyrazole-3-carboxamide,4-iodo-1-[(4-methoxyphenyl)methyl]-n-phenyl-](/img/structure/B8527984.png)
